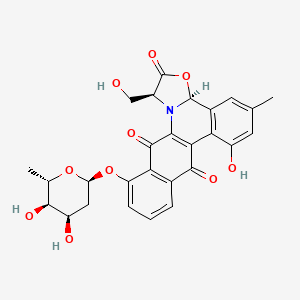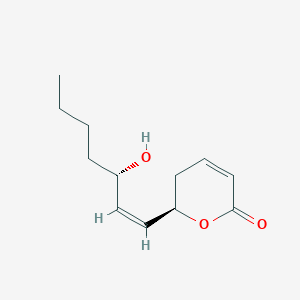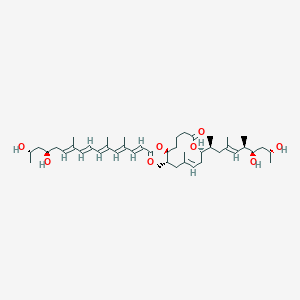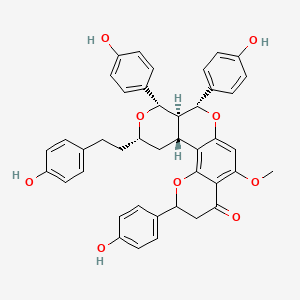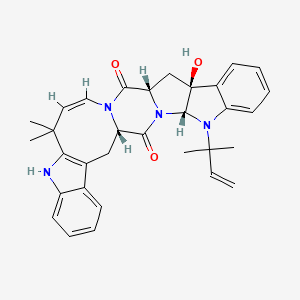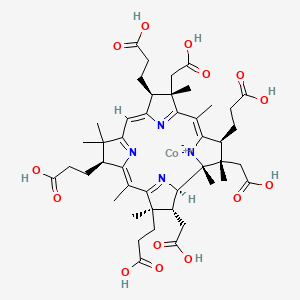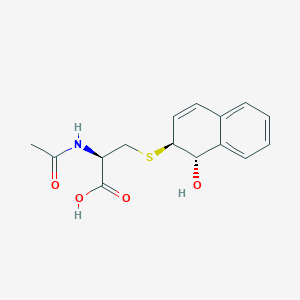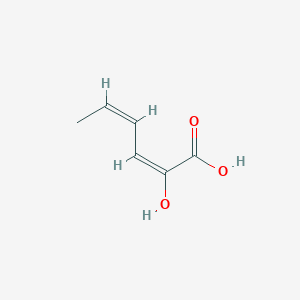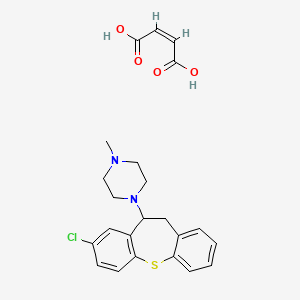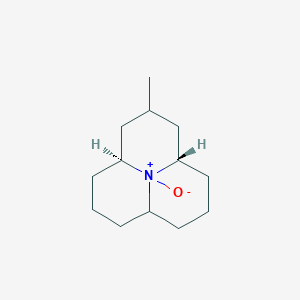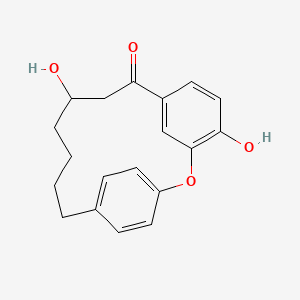
Acerogenin M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acerogenin M is a natural product found in Acer nikoense with data available.
Wissenschaftliche Forschungsanwendungen
Osteoblast Differentiation Stimulation
Acerogenin A, closely related to Acerogenin M, extracted from Acer nikoense Maxim, promotes osteoblast differentiation. It enhances cell proliferation and alkaline phosphatase activity in osteoblastic cells. Acerogenin A increases the expression of osteoblast differentiation markers and stimulates BMP action through Runx2-dependent and independent pathways (Kihara et al., 2011).
Biosynthesis Exploration
The biosynthesis process of acerogenin A, a diarylheptanoid from Acer nikoense, involves phenylalanine and cinnamic acid as precursors. Understanding the biosynthesis helps in the pharmacological application and synthesis of similar compounds (Inoue et al., 1987).
Neuroprotective Effects
Acerogenin A demonstrates neuroprotective effects against oxidative stress-induced neuronal cell death. It induces heme oxygenase-1 expression in mouse hippocampal HT22 cells, which is crucial in combating oxidative damage in neurodegenerative diseases like Parkinson’s and Alzheimer’s (Lee et al., 2015).
Anti-Inflammatory and Anti-Tumor-Promoting Effects
Acerogenin M, specifically, has been found to exhibit anti-inflammatory and anti-tumor-promoting effects. It inhibits inflammation and shows moderate inhibitory effects against Epstein-Barr virus early antigen activation, highlighting its potential in anti-inflammatory and cancer prevention therapies (Akihisa et al., 2006).
Estrogenic Activity
Acerogenin C from Acer nikoense Maxim displays significant estrogenic activity. It stimulates the proliferation of ER-positive MCF-7 cells, showing potential for preventing or treating postmenopausal complications (Kim et al., 2011).
Na+-Glucose Cotransporter Inhibition
Acerogenins A and B, which are structurally related to Acerogenin M, inhibit the Na+-glucose cotransporter (SGLT). This suggests potential applications in managing conditions like diabetes by regulating glucose absorption (Morita et al., 2010).
Eigenschaften
Produktname |
Acerogenin M |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4,10-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-8-one |
InChI |
InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2 |
InChI-Schlüssel |
UACMFCNIYUKDKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)C(=O)CC(C1)O)O |
Synonyme |
acerogenin M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246021.png)
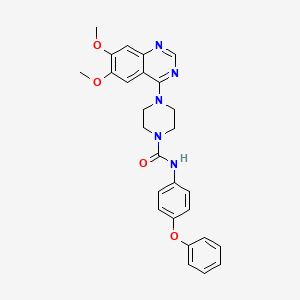
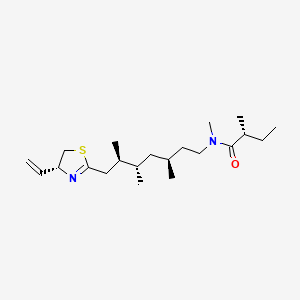
![threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol](/img/structure/B1246024.png)
